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2-Amino-4-bromo-6-nitrobenzoic

acid

Cat. No.: B1523492 Get Quote

Technical Guide: 2-Amino-4-bromo-6-
nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Amino-4-bromo-6-nitrobenzoic acid is a substituted aromatic carboxylic acid. Compounds

of this class, featuring amino, bromo, and nitro functional groups, are of interest in medicinal

chemistry and organic synthesis as versatile intermediates. The specific arrangement of these

substituents on the benzoic acid scaffold offers multiple reaction sites for the construction of

more complex molecules, potentially leading to the development of novel therapeutic agents

and other functional materials. This guide provides a summary of the available technical

information for this compound.

Chemical Identity and Properties
The fundamental identifiers and physicochemical properties of 2-Amino-4-bromo-6-
nitrobenzoic acid are summarized below. It is important to note that while the basic identifiers

are confirmed, much of the property data is predicted and awaits experimental verification.
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Property Value Source

IUPAC Name
2-Amino-4-bromo-6-

nitrobenzoic acid

CAS Number 1167056-67-8 [1][2]

Molecular Formula C₇H₅BrN₂O₄ [1][2]

Molecular Weight 261.03 g/mol [1][2]

Predicted Density 1.973 ± 0.06 g/cm³

Predicted Boiling Point 430.3 ± 45.0 °C

Predicted XLogP3 1.8

Predicted pKa 1.58 ± 0.10

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 5

Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of 2-Amino-4-bromo-6-nitrobenzoic acid
are not extensively documented in peer-reviewed literature. However, a plausible synthetic

route can be inferred from established methods for analogous compounds, such as the

synthesis of other halo-nitro-aminobenzoic acids.

Hypothetical Experimental Protocol: Amination of a
Dihalo-Nitrobenzoic Acid Precursor
This protocol is a generalized procedure based on common organic chemistry transformations

and should be adapted and optimized for specific laboratory conditions.

Reaction Scheme:

A potential synthetic route could involve the selective amination of a 2,4-dibromo-6-nitrobenzoic

acid precursor. The greater reactivity of the halogen at the 2-position (ortho to the activating
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nitro group) would facilitate nucleophilic aromatic substitution by ammonia or an ammonia

equivalent.

Materials:

2,4-Dibromo-6-nitrobenzoic acid

Aqueous ammonia (e.g., 28-30%) or an alternative ammonia source

A suitable solvent (e.g., ethanol, DMSO, or NMP)

A copper catalyst (e.g., cuprous oxide or cuprous bromide), as is common for such

aminations.[3]

Acid (e.g., hydrochloric acid) for workup

Organic solvent (e.g., ethyl acetate) for extraction

Procedure:

Reaction Setup: In a pressure-rated reaction vessel, combine 2,4-dibromo-6-nitrobenzoic

acid, the chosen solvent, and the copper catalyst.

Addition of Ammonia: Add an excess of aqueous ammonia to the mixture.

Reaction Conditions: Seal the vessel and heat the mixture to a temperature typically ranging

from 80°C to 120°C. The reaction progress should be monitored by a suitable technique,

such as thin-layer chromatography (TLC) or high-performance liquid chromatography

(HPLC).

Workup: After the reaction is complete, cool the vessel to room temperature. If necessary,

filter the mixture to remove the catalyst.

Acidification: Carefully acidify the filtrate with hydrochloric acid to a pH of approximately 2-3.

This will precipitate the product.

Isolation: Collect the solid precipitate by filtration, wash with cold water to remove inorganic

salts, and then dry under vacuum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27332045/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1523492?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: The crude product can be further purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield pure 2-Amino-4-bromo-6-nitrobenzoic acid.

Logical Workflow for Synthesis
The following diagram illustrates a generalized logical workflow for the synthesis of

aminobenzoic acid derivatives from halo-substituted precursors, a common strategy in

medicinal chemistry.

Start with
2,4-Dihalo-6-nitrobenzoic acid
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(Amination with NH3/Cu catalyst)

Reaction Workup
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Isolate Crude Product
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Caption: Generalized synthetic workflow for the preparation of 2-Amino-4-bromo-6-
nitrobenzoic acid.
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Applications in Research and Drug Development
While specific biological activities or drug development applications for 2-Amino-4-bromo-6-
nitrobenzoic acid have not been reported in the available literature, its structure is indicative

of its potential as a valuable building block in medicinal chemistry.

Scaffold for Heterocyclic Synthesis: The ortho-amino carboxylic acid moiety is a classic

precursor for the synthesis of various heterocyclic systems, such as benzoxazinones or

quinazolinones, which are privileged structures in drug discovery.

Intermediate for API Synthesis: The functional groups present allow for a variety of chemical

transformations. The amino group can be diazotized and replaced, the carboxylic acid can

be converted to amides or esters, and the bromine atom can participate in cross-coupling

reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.

Fragment-Based Drug Design: As a small, functionalized molecule, it could serve as a

fragment for screening against biological targets in fragment-based drug discovery

campaigns.

Signaling Pathways and Biological Activity
There is currently no available information in the scientific literature detailing the interaction of

2-Amino-4-bromo-6-nitrobenzoic acid with any biological signaling pathways or its specific

biological activities. Research on structurally related compounds, such as other substituted

aminobenzoic acids, has shown a wide range of biological effects, including antimicrobial and

anticancer activities, but these cannot be directly extrapolated to the title compound without

experimental validation.

Conclusion
2-Amino-4-bromo-6-nitrobenzoic acid is a chemical intermediate with potential applications

in synthetic and medicinal chemistry. While its fundamental properties are cataloged by

chemical suppliers, a detailed body of scientific literature exploring its synthesis, reactivity, and

biological function is not yet established. The synthetic pathways and potential applications

outlined in this guide are based on established chemical principles for structurally related

compounds and are intended to provide a foundational understanding for researchers
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interested in this molecule. Further experimental investigation is required to fully characterize

this compound and explore its potential in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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